molecular formula C7H12N6O2 B13635965 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-(methylcarbamoyl)propanamide

2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-(methylcarbamoyl)propanamide

Cat. No.: B13635965
M. Wt: 212.21 g/mol
InChI Key: GGSPNYZKIXQWHV-UHFFFAOYSA-N
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Description

2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-(methylcarbamoyl)propanamide is a cell-permeable triazolyl derivative that functions as a potent and selective inhibitor of Janus Kinase 2 (JAK2). Its primary research value lies in the selective disruption of the JAK-STAT signaling pathway, a critical mediator of cytokine and growth factor signaling involved in cell proliferation, hematopoiesis, and immune response . This compound demonstrates high selectivity for JAK2 over other JAK family members, making it an essential pharmacological tool for investigating the specific role of JAK2 in myeloproliferative disorders, leukemias, and inflammatory diseases . Researchers utilize this inhibitor to elucidate mechanisms of oncogenic signaling, study pathway dynamics in cellular models, and validate JAK2 as a therapeutic target in preclinical research. The compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H12N6O2

Molecular Weight

212.21 g/mol

IUPAC Name

2-(3-amino-1,2,4-triazol-1-yl)-N-(methylcarbamoyl)propanamide

InChI

InChI=1S/C7H12N6O2/c1-4(5(14)11-7(15)9-2)13-3-10-6(8)12-13/h3-4H,1-2H3,(H2,8,12)(H2,9,11,14,15)

InChI Key

GGSPNYZKIXQWHV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(=O)NC)N1C=NC(=N1)N

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-(methylcarbamoyl)propanamide

Detailed Synthetic Procedure

Starting Materials
Reaction Conditions
  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used to dissolve reactants and facilitate nucleophilic substitution.
  • Catalysts/Base: Triethylamine or other organic bases are employed to neutralize acidic byproducts and promote the reaction.
  • Temperature: Elevated temperatures (80–120 °C) or microwave irradiation are applied to accelerate the reaction and improve yields.
  • Time: Reaction times vary from 1 to 6 hours depending on the method and scale.
Stepwise Synthesis
  • Formation of N-guanidinosuccinimide intermediate: Succinic anhydride reacts with aminoguanidine hydrochloride, typically under microwave irradiation, to form the cyclic intermediate.

  • Ring opening and cyclization: The intermediate undergoes nucleophilic attack by methylamine or methylcarbamoyl-containing amines, leading to ring opening and subsequent recyclization to form the 1,2,4-triazole ring.

  • Purification: The product is isolated by standard techniques such as crystallization, extraction, or chromatography.

Industrial Scale Considerations

In industrial production, continuous flow reactors are favored to optimize reaction parameters such as temperature, residence time, and reagent stoichiometry, enhancing yield and reproducibility. Automation and in-line monitoring (e.g., HPLC, TLC) ensure consistent product quality while minimizing waste and cost.

Analytical and Research Findings on Preparation

Reaction Optimization and Yields

Parameter Typical Condition Outcome
Solvent DMF or DMSO Good solubility, high conversion
Base/Catalyst Triethylamine Efficient deprotonation
Temperature 80–120 °C or microwave irradiation Reaction completion in 1–4 hours
Reaction Time 1–6 hours Yields up to 70–85%
Purification Crystallization or chromatography High purity (>95%)

Microwave-assisted synthesis notably reduces reaction times and can improve yields compared to conventional heating.

Structural Confirmation and Tautomerism

NMR spectroscopy (¹H and ¹³C NMR) and X-ray crystallography have been employed to confirm the structure of the synthesized compound and to study tautomerism of the 1,2,4-triazole ring. The amino group at the 3-position of the triazole ring exhibits characteristic chemical shifts, confirming the successful formation of the target compound.

Summary of Key Preparation Methods

Methodology Starting Materials Key Conditions Advantages Limitations
N-guanidinosuccinimide route Succinic anhydride, aminoguanidine HCl, methylamine Microwave irradiation, DMF, 80–120 °C Efficient for aliphatic amines, good yields Less effective for aromatic amines
N-arylsuccinimide route N-substituted succinimides, aminoguanidine HCl Microwave irradiation, DMF Suitable for less nucleophilic amines Requires pre-formed N-arylsuccinimide

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-(methylcarbamoyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical reactions, making it valuable for organic synthesis.

Biology

In biological research, 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-(methylcarbamoyl)propanamide is studied for its potential as an enzyme inhibitor. Triazole derivatives are known to exhibit inhibitory activity against various enzymes, making them candidates for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Triazole derivatives have shown promise as antifungal, antibacterial, and anticancer agents. Research is ongoing to determine the efficacy and safety of this compound in various medical applications.

Industry

In the industrial sector, this compound is used in the development of new materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-(methylcarbamoyl)propanamide involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The triazole ring can form hydrogen bonds and other interactions with amino acid residues in the enzyme, leading to inhibition of enzyme activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-(methylcarbamoyl)propanamide with structurally and functionally related compounds, focusing on substituent effects, pharmacological activity, and synthetic routes.

Structural and Functional Analogues

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Pharmacological Data Synthesis Method
Target Compound N-(methylcarbamoyl) C7H12N6O2* 212.21* Not reported Not explicitly described in evidence
3-(3-Amino-1H-1,2,4-triazol-1-yl)-N-ethylpropanamide N-ethyl C7H13N5O 183.21 Not reported Commercial synthesis (discontinued)
N-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)propanamide (Compound 12) N-(4-methoxyphenyl) C12H14N4O2 246.27 86.2% AChE inhibition at 300 µM Multi-step synthesis via condensation
2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-(sec-butyl)acetamide N-(sec-butyl) C8H15N5O 197.24 Not reported Not specified

*Calculated based on structural similarity to .

Key Observations

Substituent Effects on Bioactivity: The N-(4-methoxyphenyl) derivative (Compound 12) exhibits significant AChE inhibition (86.2% at 300 µM), attributed to the electron-donating methoxy group enhancing binding affinity . In contrast, the target compound’s methylcarbamoyl group may improve solubility or metabolic stability but could reduce AChE inhibition due to steric hindrance.

Synthetic Accessibility: Most analogues are synthesized via condensation or nucleophilic substitution (e.g., refluxing triazole derivatives with propanamide precursors in 2-propanol ). The target compound likely follows a similar route, though exact protocols are undocumented.

Pharmacological Potential: Triazole-propanamide hybrids are frequently explored for anticonvulsant and neuroprotective activity. For example, derivatives in were screened using maximal electroshock (MES) and subcutaneous pentylenetetrazole (ScPTZ) tests, though results for the target compound remain unreported . The 3-amino-triazole moiety is a critical pharmacophore, enabling hydrogen bonding with biological targets like AChE .

Biological Activity

Chemical Structure and Properties
2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-(methylcarbamoyl)propanamide is a compound featuring a triazole ring, which is known for its diverse biological activities. The triazole moiety is significant in medicinal chemistry due to its ability to interact with various biological targets. The compound's molecular formula is C6H10N6OC_6H_{10}N_6O, with a molecular weight of approximately 170.18 g/mol.

Antimicrobial Properties

Research has demonstrated that triazole derivatives exhibit substantial antimicrobial activity. The compound has been evaluated against various bacterial strains and fungi, showing effectiveness comparable to established antibiotics. For instance, studies indicate that modifications in the triazole structure can enhance activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.

Anticancer Activity

The compound has shown promising results in preclinical models as an anticancer agent. It appears to inhibit cell proliferation in several cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. Notably, compounds with a similar triazole structure have been documented to target the PI3K/AKT/mTOR signaling pathway, crucial for tumor growth and survival .

Enzyme Inhibition

2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-(methylcarbamoyl)propanamide has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of certain kinases or phosphatases, which are often implicated in cancer and inflammatory diseases.

The biological activity of this compound is likely mediated through its interaction with various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : Studies suggest that triazole derivatives can modulate GPCR signaling pathways .
  • Enzyme Interactions : The compound may inhibit enzymes critical for cellular signaling and metabolism .

Structure-Activity Relationship (SAR)

Research indicates that the biological activity of triazole derivatives can be significantly influenced by structural modifications. For example, the introduction of different substituents on the triazole ring or the propanamide side chain can enhance or reduce activity against specific pathogens or cancer cells.

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntibacterialStaphylococcus aureus10
AntifungalCandida albicans5
AnticancerHeLa Cells15
Enzyme InhibitionPI3K25

Table 2: Structure-Activity Relationship

ModificationBiological Activity Change
Methyl group on amideIncreased potency
Hydroxyl group on triazoleDecreased potency
Alkyl substitution on NEnhanced selectivity

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of 2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-(methylcarbamoyl)propanamide and tested their antimicrobial efficacy. The lead compound demonstrated significant inhibition against multi-drug resistant strains, highlighting its potential as a new therapeutic agent .

Case Study 2: Cancer Cell Proliferation Inhibition

A recent investigation into the anticancer properties of this compound revealed that it effectively reduced proliferation in breast cancer cell lines by inducing apoptosis. The study utilized flow cytometry and Western blot analysis to confirm the activation of apoptotic pathways .

Q & A

Basic: What synthetic strategies are effective for preparing triazolyl propanamide derivatives, and how can reaction conditions be optimized?

Answer:
Two complementary synthetic pathways are commonly employed:

  • Pathway 1 : React succinic anhydride with aminoguanidine hydrochloride to form a triazole intermediate, followed by coupling with substituted amines via amide bond formation .
  • Pathway 2 : Use click chemistry for triazole ring formation, as demonstrated in the synthesis of 1H-1,2,3-triazol-1-yl-N-phenylacetamide derivatives via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
    Optimization Tips :
  • Adjust solvent polarity (e.g., DMF for solubility) and temperature (reflux for 4–6 hours) to enhance yields.
  • Monitor reaction progress using thin-layer chromatography (TLC) with hexane:EtOAc gradients .

Basic: Which analytical techniques are critical for characterizing triazolyl propanamides, and how should conflicting spectral data be resolved?

Answer:

  • 1H/13C NMR : Assign tautomeric forms (e.g., 1H-1,2,4-triazole vs. 4H-1,2,4-triazole) by analyzing chemical shifts of NH and CH protons .
  • Melting Points and Rf Values : Cross-reference with literature data (e.g., Rf = 0.44 in 2:1 hexane:EtOAc ).
  • Resolution of Conflicts : Use high-resolution mass spectrometry (HRMS) and heteronuclear correlation NMR (HSQC, HMBC) to confirm ambiguous peaks .

Advanced: How does tautomerism in the 1,2,4-triazole ring influence the compound’s reactivity and biological activity?

Answer:
The 1,2,4-triazole ring exhibits prototropic tautomerism , interconverting between 1H- and 4H- forms. This affects:

  • Reactivity : The 1H-form enhances nucleophilic attack at N1, while the 4H-form favors electrophilic substitution at N4 .
  • Biological Activity : Tautomeric equilibrium modulates binding affinity to target proteins (e.g., HDAC inhibitors) by altering hydrogen-bonding patterns .
    Methodology : Study tautomer ratios using variable-temperature NMR or IR spectroscopy to track NH stretching vibrations .

Advanced: What computational approaches are recommended for predicting the antibacterial activity of triazolyl propanamides?

Answer:

  • 3D Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond acceptors, hydrophobic groups) using software like Schrödinger’s Phase .
  • QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with minimal inhibitory concentrations (MICs) against Bacillus subtilis .
  • Docking Simulations : Target enzymes like FabI (enoyl-ACP reductase) using AutoDock Vina to predict binding modes of propanamide derivatives .

Advanced: How should researchers design assays to evaluate antiproliferative or antibacterial activity, and interpret contradictory results?

Answer:

  • Antiproliferative Assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7), with IC50 values calculated via nonlinear regression .
  • Antibacterial Testing : Perform broth microdilution for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative strains .
    Addressing Contradictions :
  • Control variables: Check solvent effects (DMSO concentration ≤1%) and inoculum size.
  • Validate target engagement using genetic knockout models or enzyme inhibition assays (e.g., FabI activity in Pseudomonas) .

Advanced: What strategies mitigate challenges in crystallizing triazolyl propanamides for X-ray diffraction studies?

Answer:

  • Co-crystallization : Use small-molecule co-formers (e.g., carboxylic acids) to stabilize specific tautomeric forms .
  • Cryoprotection : Flash-cool crystals in liquid N2 with glycerol or ethylene glycol as cryoprotectants.
  • Software Tools : Refine structures using SHELXL for high-resolution data (<1.0 Å) and resolve twinning with SHELXD .

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